Enantioselective Potency: 29-Fold Higher Affinity for R-(+)-HOE-166 over S-(-)-Enantiomer
In radioligand binding assays using [3H]HOE-166 in skeletal muscle transverse tubule membranes, the (R)-(+)-enantiomer (HOE-166) demonstrated a 29-fold higher potency compared to its (S)-(-)-enantiomer [1]. This stereoselectivity is a critical determinant of its biological activity and must be considered when comparing to racemic mixtures or achiral compounds.
| Evidence Dimension | Binding Affinity (Ki) |
|---|---|
| Target Compound Data | Ki = 0.76 nM |
| Comparator Or Baseline | S-(-)-enantiomer: Ki = 22.1 nM |
| Quantified Difference | 29-fold more potent |
| Conditions | Skeletal muscle transverse tubule membranes, [3H]HOE-166 radioligand binding assay |
Why This Matters
The 29-fold difference in potency between enantiomers underscores the requirement for an enantiomerically pure compound for any study requiring specific, high-affinity calcium channel interaction.
- [1] Grassegger A, Striessnig J, Weiler M, Knaus HG, Glossmann H. [3H]HOE166 defines a novel calcium antagonist drug receptor--distinct from the 1,4 dihydropyridine binding domain. Naunyn Schmiedebergs Arch Pharmacol. 1989 Dec;340(6 Pt 2):752-9. doi: 10.1007/BF00169685. View Source
